molecular formula C15H16N4O2S B2777943 3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea CAS No. 2415621-50-8

3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2777943
CAS No.: 2415621-50-8
M. Wt: 316.38
InChI Key: ZMQXHZQITUDXPS-UHFFFAOYSA-N
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Description

3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a unique combination of pyrazole, furan, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the pyrazole, furan, and thiophene derivatives. These components are then linked through a series of reactions, including alkylation, condensation, and cyclization, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol

Uniqueness

3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea is unique due to its combination of pyrazole, furan, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea is a novel organic molecule that combines a pyrazole ring, a furan moiety, and a thiophene group. This unique structural arrangement suggests a potential for diverse biological activities, which are increasingly relevant in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

Property Details
Molecular Formula C13H14N4O2S
Molecular Weight 278.34 g/mol
IUPAC Name This compound
Canonical SMILES CN1C(=CC(=N1)C2=CC=CO2)C(=O)N(C3=CC=CS3)C(=O)N

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets in biological systems. The pyrazole and thiophene moieties are known to influence various pathways, including those involved in inflammation, cancer progression, and microbial resistance.

Anticancer Activity

Research indicates that compounds containing pyrazole and furan rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under review has shown promise in preliminary assays against various cancer cell lines, suggesting it may act as a potential anticancer agent.

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound's structure may facilitate its interaction with inflammatory mediators, potentially reducing conditions like arthritis or other inflammatory diseases. In vitro studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines.

Antimicrobial Activity

The presence of the thiophene ring enhances the compound's potential antimicrobial activity. Research has shown that thiophene-containing compounds possess broad-spectrum antimicrobial properties, making them candidates for treating infections caused by resistant strains of bacteria and fungi.

Study 1: Anticancer Evaluation

In a study published in Nature, derivatives similar to the compound were tested against several human cancer cell lines (e.g., H460, A549). The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM, showcasing the potential of pyrazole-containing compounds in cancer therapy .

Study 2: Anti-inflammatory Mechanism

A pharmacological study focused on pyrazole derivatives revealed their ability to inhibit COX enzymes, leading to reduced prostaglandin synthesis. This mechanism is crucial for developing new anti-inflammatory drugs .

Study 3: Antimicrobial Properties

Research conducted on thiophene-based compounds highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The tested compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Properties

IUPAC Name

1-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-19-13(6-7-18-19)14-5-4-11(21-14)9-16-15(20)17-10-12-3-2-8-22-12/h2-8H,9-10H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQXHZQITUDXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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